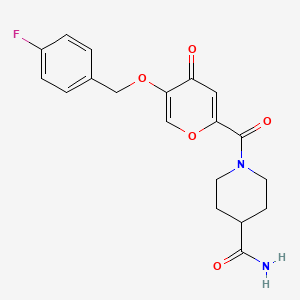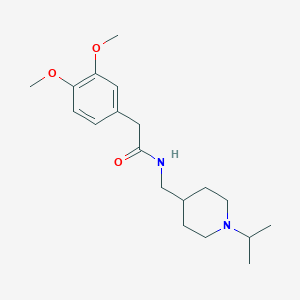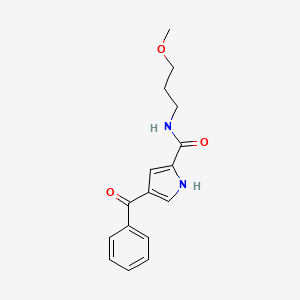![molecular formula C16H15ClN6O2S B2843189 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 905765-97-1](/img/structure/B2843189.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, an amide group, and a sulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring cleavage methodology reactions . This involves the introduction of various bio-relevant functional groups to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,4-triazole ring, an amide group, and a sulfanyl group. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the amide group could participate in condensation or hydrolysis reactions, while the pyridine and 1,2,4-triazole rings could undergo electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A study by MahyavanshiJyotindra et al. (2011) synthesized derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, showing in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights the potential use of such compounds in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer Effects
Xiao-meng Wang et al. (2015) studied a compound structurally similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide, observing remarkable anticancer effects and low toxicity. This underscores the compound's relevance in cancer research, particularly in developing less toxic anticancer agents (Xiao-meng Wang et al., 2015).
Antiexudative Properties
A study conducted by Chalenko et al. (2019) on pyrolin derivatives of similar compounds found significant antiexudative properties. This suggests potential therapeutic applications in conditions involving inflammation and edema (Chalenko et al., 2019).
Antibacterial Activity in vitro
Research by Guo-qiang Hu et al. (2006) on related compounds showed antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in combating bacterial infections (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).
Solid-Phase Synthesis Applications
A paper by Gordeev et al. (1997) discusses the solid-phase synthesis of beta-sultams, a class of compounds including 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide, highlighting its potential in creating combinatorial libraries for identifying new antibacterial agents (Gordeev, Gordon, & Patel, 1997).
Metal Ion Complexes in Cancer Therapy
Research by Afnan H. Ghani and Ammar J. Alabdali (2022) studied the anti-cancer activity of metal ion complexes derived from compounds similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide. This research opens avenues for using such compounds in metal-based cancer therapies (Afnan H. Ghani & Ammar J. Alabdali, 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of neurodegenerative disorders such as Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
The compound interacts with α-syn and inhibits its aggregation. The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting this process, the compound can prevent the formation of these harmful inclusions .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the misfolded state, α-syn interacts with phospholipids and adopts an α-helical structure . The aggregation of α-syn into amyloid fibrils leads to cytotoxicity through various mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Result of Action
The compound has shown the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-6-5-10(17)8-12(13)20-14(24)9-26-16-22-21-15(23(16)18)11-4-2-3-7-19-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNFNJQORNGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)




![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)



![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)